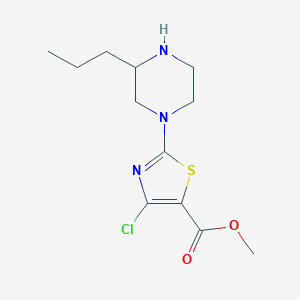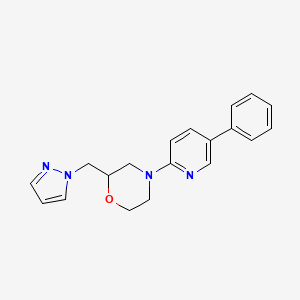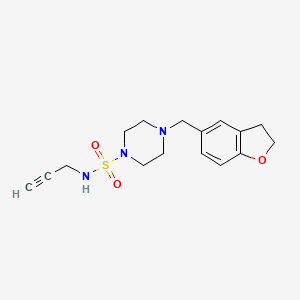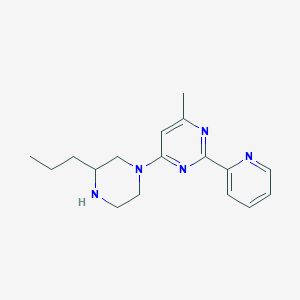![molecular formula C16H21BrN2O B6982749 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol](/img/structure/B6982749.png)
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol is a complex organic compound that features a brominated indole moiety linked to a cyclohexanol structure via a methylamino bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol typically involves multiple steps, starting with the bromination of 1-methylindole. This is followed by the formation of a methylamino intermediate, which is then coupled with cyclohexanone under reductive amination conditions to yield the final product. Common reagents used in these steps include bromine for bromination, methylamine for the formation of the methylamino group, and reducing agents such as sodium borohydride for the reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient bromination and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexanone.
Reduction: 4-[(1-Methylindol-2-yl)methylamino]cyclohexan-1-ol.
Substitution: 4-[(3-(Substituted)-1-methylindol-2-yl)methylamino]cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The brominated indole moiety may play a crucial role in binding to these targets, while the cyclohexanol structure could influence the compound’s overall bioactivity and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-Chloro-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
- 4-[(3-Fluoro-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
- 4-[(3-Iodo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
Uniqueness
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s binding affinity to molecular targets and its overall stability in various chemical environments.
Propiedades
IUPAC Name |
4-[(3-bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-19-14-5-3-2-4-13(14)16(17)15(19)10-18-11-6-8-12(20)9-7-11/h2-5,11-12,18,20H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEDIASKIFLZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNC3CCC(CC3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982691.png)
![5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982698.png)
![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)
![3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide](/img/structure/B6982703.png)

![N-[(1-propan-2-ylcyclopropyl)methyl]-4-(prop-2-ynylsulfamoyl)piperazine-1-carboxamide](/img/structure/B6982715.png)
![3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol](/img/structure/B6982726.png)
![Methyl 5-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982753.png)
![(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982771.png)
![4-[[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6982776.png)
